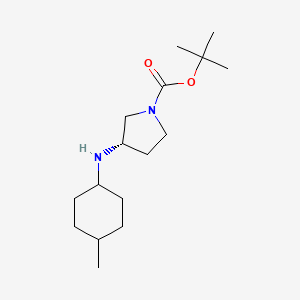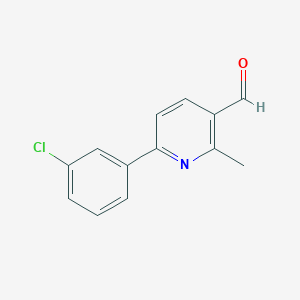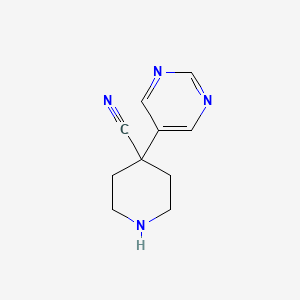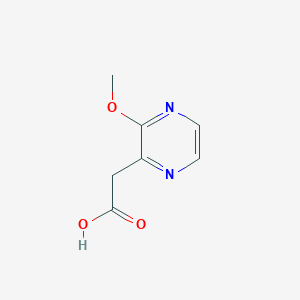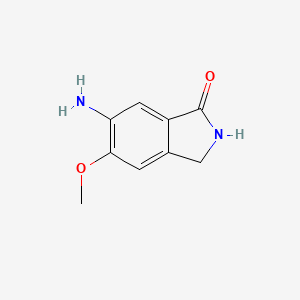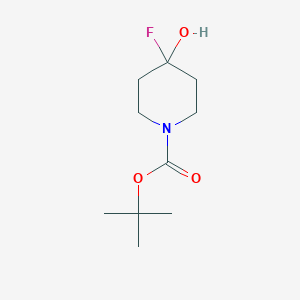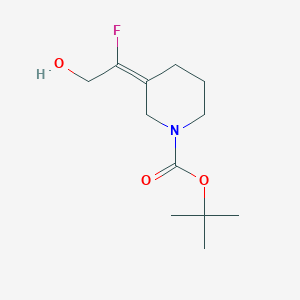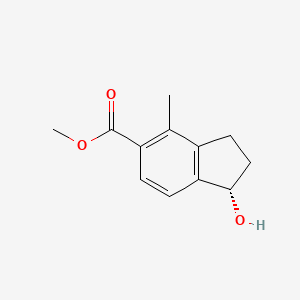
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylate ester groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.
Scientific Research Applications
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxy and carboxylate ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and applications.
4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks both the hydroxy and ester groups, resulting in different chemical properties.
Uniqueness
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a valuable compound for further study.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (1S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4,11,13H,5-6H2,1-2H3/t11-/m0/s1 |
InChI Key |
XSQLGDJNLLZRNR-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]2O)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


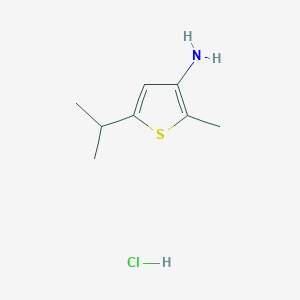
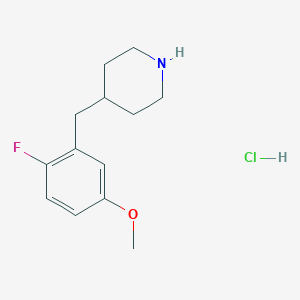
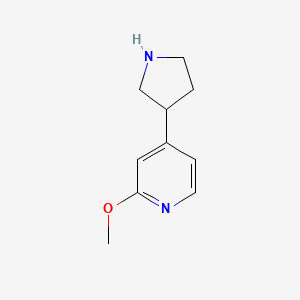
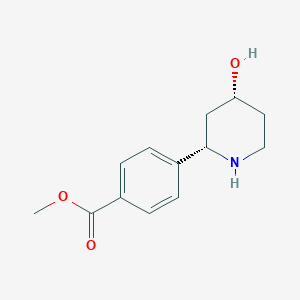
![[cis-6-(Trifluoromethyl)morpholin-2-YL]methanol](/img/structure/B13330546.png)
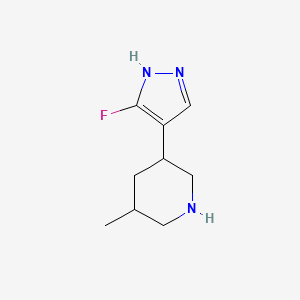
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
